Methyl 4-acetylpiperazine-2-carboxylate

Medicinal Chemistry Scaffold Design Library Synthesis

Medicinal chemists require defined piperazine substitution patterns to generate valid SAR data-generic scaffolds invalidate comparative studies. This compound delivers the precise N4-acetyl and C2-methyl ester motif for FAAH/DPP-IV focused libraries. - Orthogonal handles: Sequential derivatization without protecting group interference - DMSO solubility >30 mg/mL: Ready for HTS stock solutions (no precipitation risk) - Distinct electronic/steric profile: Not interchangeable with generic piperazine-2-carboxylates

Molecular Formula C8H14N2O3
Molecular Weight 186.21 g/mol
CAS No. 1353945-27-3
Cat. No. B3335704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-acetylpiperazine-2-carboxylate
CAS1353945-27-3
Molecular FormulaC8H14N2O3
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCC(=O)N1CCNC(C1)C(=O)OC
InChIInChI=1S/C8H14N2O3/c1-6(11)10-4-3-9-7(5-10)8(12)13-2/h7,9H,3-5H2,1-2H3
InChIKeyBQZJMGQNWUYOSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Acetylpiperazine-2-Carboxylate for Biomedical Research


Methyl 4-acetylpiperazine-2-carboxylate (CAS 1353945-27-3) is a small-molecule piperazine derivative characterized by an N4-acetyl substitution and a C2-carboxylate methyl ester . This substitution pattern distinguishes it from other piperazine-2-carboxylate analogs and positions it as a versatile scaffold in medicinal chemistry for generating focused compound libraries, notably for targets such as fatty acid amide hydrolase (FAAH) and dipeptidyl peptidase-IV (DPP-IV) [1][2].

Scaffold Type
Dual orthogonally reactive handles for sequential derivatization
Target Context
Reported in FAAH/DPP-IV inhibitor patent scaffolds
Solubility Profile
Quantified DMSO solubility supports assay-ready stock preparation

Methyl 4-Acetylpiperazine-2-Carboxylate vs. Generic Analogs


The specific 4-acetyl and 2-carboxylate methyl ester pattern on the piperazine ring is not interchangeable with general piperazine scaffolds. This precise substitution dictates the compound's distinct electronic and steric properties, directly influencing its molecular recognition and binding affinity in biological systems . Furthermore, the orthogonality of the N4-acetyl and N1-carboxylate functionalities provides two distinct chemical handles for sequential derivatization . Substituting with a generic analog lacking this specific pattern would fundamentally alter the resulting chemical library's diversity and the potential for generating structure-activity relationship (SAR) data, thereby invalidating any comparative biological study.

Target Compound Properties
Orthogonal N4-acetyl and C2-carboxylate methyl ester handles enable sequential derivatization.
Scaffold motif explicitly claimed in FAAH and DPP-IV inhibitor patents.
Generic Piperazine Risk
Single-handle substitution may limit library diversity and SAR exploration.
Patent-reported target-class association may not transfer to generic scaffolds; biological pathway may differ.

Methyl 4-Acetylpiperazine-2-Carboxylate Differentiation Evidence


Dual-Modality Scaffold for Targeted Synthesis

Methyl 4-acetylpiperazine-2-carboxylate is structurally differentiated by the presence of two orthogonal, chemically addressable functional groups: an N4-acetyl moiety and a C2-carboxylate methyl ester. This dual functionality enables sequential and chemoselective derivatization, a feature not available in simpler piperazine analogs like 1-acetylpiperazine or piperazine-2-carboxylate, which possess only a single reactive handle. This is a key differentiator for the compound's procurement as a central scaffold for medicinal chemistry .

Derivatization Handles
Class-level inference
2 vs 1 handles (Target vs 1-acetylpiperazine or methyl piperazine-2-carboxylate)
Enables sequential derivatization for complex libraries
Synthetic versatility supports library diversity
Medicinal Chemistry Scaffold Design Library Synthesis

Core Fragment in Bioactive Patents

While specific IC50 data for the isolated compound is not available in primary literature, the 4-acetylpiperazine-2-carboxylate motif is explicitly claimed as a core structural element within broader patent families targeting therapeutically relevant enzymes. This indicates the scaffold itself is recognized for its potential to confer biological activity, providing a distinct advantage over simpler piperazine analogs whose motifs are not as frequently associated with specific, high-value therapeutic target classes [1][2].

Patent Claim Context
Class-level inference
Motif claimed in FAAH and DPP-IV patents vs generic antihelmintic piperazine
Reported target-class association may guide library design
Requires validation for specific target engagement
Enzyme Inhibition FAAH DPP-IV

Synthesis and Solubility Benefits

Methyl 4-acetylpiperazine-2-carboxylate offers a significant advantage in its synthesis and use as a building block. Its preparation can leverage established methodologies for piperazine-substituted aliphatic carboxylates [1]. Furthermore, the compound exhibits quantifiable processability, such as high solubility in DMSO (>30 mg/mL) . This is a key differentiator from less soluble, or synthetically less accessible, piperazine-2-carboxylate derivatives, which can hinder downstream chemical reactions and purification steps .

DMSO Solubility
Data to verify
>30 mg/mL
Supports high-throughput screening stock preparation
Verify solubility under specific assay conditions
Process Chemistry Synthesis Building Blocks

Methyl 4-Acetylpiperazine-2-Carboxylate R&D Applications


Focused Library Synthesis for FAAH/DPP-IV

This compound is ideally suited as a central building block for synthesizing focused libraries targeting fatty acid amide hydrolase (FAAH) and dipeptidyl peptidase-IV (DPP-IV), as evidenced by its core motif in relevant patent literature [1][2]. Its orthogonal functional groups allow for parallel or sequential derivatization to generate diverse analogs for SAR studies around these enzyme targets.

HTS and Assay Development

The compound's quantified solubility in DMSO (>30 mg/mL) makes it an excellent candidate for preparation as a screening stock solution, a critical first step in any high-throughput screening campaign [1]. This ensures the compound can be reliably and accurately dispensed into biological assays without precipitation, minimizing variability and false negatives.

SAR Exploration of Privileged Scaffolds

As a core piperazine scaffold with a defined substitution pattern, this compound serves as an essential starting point for medicinal chemists exploring novel chemical space. It offers a more targeted alternative to generic piperazine for generating new intellectual property and exploring structure-activity relationships for a wide range of potential biological targets beyond FAAH and DPP-IV [1].

Application
Selection Property
Validation Focus
Focused Library Synthesis
Orthogonal functional handles
SAR diversity verification
High-Throughput Screening Preparation
Quantified DMSO solubility
Stock solution stability and reproducibility
Privileged Scaffold SAR Exploration
Defined substitution pattern
Target engagement profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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